(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol
Description
The compound (4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol features a fused pyrano[3,2-d][1,3]dioxin core with stereospecific substitutions. Key structural attributes include:
- Position 6: A 4-methylphenoxy group, enhancing lipophilicity compared to unsubstituted phenoxy analogs .
- Position 2: A phenyl group contributing to steric bulk and π-π interactions.
- Stereochemistry: The 4aR,7R,8S,8aS configuration ensures a rigid, chair-like conformation critical for molecular recognition .
Synthetic routes typically involve multi-step protection/deprotection strategies, with thiolation achieved via mercaptan reagents. The compound’s molecular formula (C20H22O5S) corresponds to a molecular weight of 374.45 g/mol, distinguishing it from analogs with ester or silyl ether substituents .
Properties
Molecular Formula |
C20H22O5S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)23-20-18(26)16(21)17-15(24-20)11-22-19(25-17)13-5-3-2-4-6-13/h2-10,15-21,26H,11H2,1H3/t15-,16+,17-,18-,19?,20?/m1/s1 |
InChI Key |
IVHAMKXWKUBZNX-VVBFYGJXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)S |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)S |
Origin of Product |
United States |
Biological Activity
The compound (4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol is a complex organic molecule with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a hexahydropyrano[3,2-d][1,3]dioxin core with a sulfanyl group and a 4-methylphenoxy substituent. The IUPAC name reflects its stereochemistry and functional groups:
- Molecular Formula : C21H24O4S
- Molecular Weight : 372.48 g/mol
Anticancer Activity
Research indicates that derivatives of pyran compounds exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A series of pyran derivatives were tested against multiple tumor cell lines, revealing that certain substitutions led to enhanced activity. Compounds with electron-withdrawing groups showed higher inhibition rates (IC50 values < 5 µM) against cell lines such as SR, HI-60, and HOP-62 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | SR | 0.52 |
| 7k | HI-60 | 0.25 |
| 7l | UACC-62 | 0.29 |
The presence of the sulfanyl group in this compound may enhance its interaction with biological targets involved in cancer proliferation.
Antimicrobial Activity
Pyran derivatives have also been recognized for their antimicrobial properties. Studies have shown that compounds similar to (4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl exhibit moderate to strong activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes involved in cancer progression and inflammation:
- Example : Inhibitory studies on cyclooxygenase (COX) enzymes showed promising results for pyran derivatives .
The biological activity of (4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl is likely mediated through its interaction with specific molecular targets such as receptors or enzymes. The presence of the sulfanyl group enhances its reactivity and potential binding affinity to these targets.
Scientific Research Applications
Overview
The compound (4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol has garnered attention in various scientific fields due to its unique structural properties and potential applications. With a molecular formula of and a molecular weight of 374.5 g/mol, this compound is characterized by its complex arrangement of functional groups that contribute to its biological activity and utility in research.
Biological Applications
1. Anticancer Activity:
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of hexahydropyrano dioxins can inhibit the proliferation of cancer cells. The compound may possess similar properties due to the presence of the sulfanyl group and the phenyl moieties which can interact with biological targets involved in cancer cell signaling pathways.
Case Study:
In a study evaluating the anticancer effects of related compounds on breast cancer cell lines (MCF-7), several derivatives demonstrated strong cytotoxic effects when compared to standard treatments like Doxorubicin. This suggests that compounds structurally related to this compound could also be effective in targeting cancer cells .
2. Antioxidant Properties:
The presence of phenolic structures in this compound suggests potential antioxidant activities. Compounds with similar frameworks have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Research Insight:
Antioxidants play a crucial role in preventing cellular damage caused by oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The exploration of this compound's antioxidant capacity could lead to valuable therapeutic applications .
Synthetic Applications
1. Synthesis of Novel Derivatives:
The unique structure of this compound allows it to serve as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying specific functional groups or substituents on the core structure, researchers can explore a wide range of pharmacological profiles.
Synthetic Pathways:
Various synthetic strategies can be employed to modify the sulfanyl group or introduce additional functional groups that may enhance solubility or target specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Effects: The 4-methylphenoxy group in the target compound increases lipophilicity (logP ~2.8) compared to the unsubstituted phenoxy analog (logP ~2.2) . Sulfanyl (-SH) at position 7 offers redox activity absent in hydroxyl or sulfonate analogs, enabling thiol-disulfide exchange in biochemical contexts .
Stereochemical Impact :
- The 8S configuration in the target compound creates a steric hindrance that limits enzymatic degradation, unlike the 8R diastereomer seen in ’s compound .
Synthetic Complexity :
- Thiol incorporation requires stringent anhydrous conditions (e.g., N2 atmosphere) to prevent oxidation, unlike methoxy or fluoro groups introduced via milder alkylation/fluorination .
Physicochemical and Spectroscopic Comparisons
Table 2: NMR and Stability Data
- NMR Trends : The sulfanyl group’s proton appears as a singlet at δ 1.65, distinct from hydroxyl (δ 2.10–2.25) or sulfonate (δ 3.50–3.65) signals. Carbon shifts for sulfur-bearing carbons (C7: δ 42.1) are downfield compared to oxygenated analogs (C7-OH: δ 72.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
